Cefpimizole sodium

Overview

Description

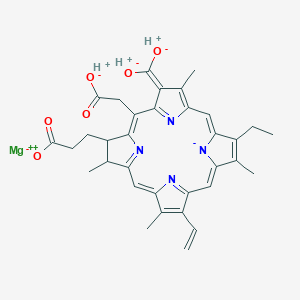

Cefpimizole sodium is a broad-spectrum cephalosporin antibiotic developed in Japan. It was primarily intended for the treatment of uncomplicated gonorrhea and gynecologic infections. Despite its promising antibacterial activity, the development of this compound was eventually terminated after clinical trials .

Preparation Methods

Industrial Production Methods: Industrial production of cefpimizole sodium involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Cefpimizole sodium undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the cephalosporin core.

Reduction: This reaction can modify the oxidation state of certain atoms within the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled pH and temperature.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefpimizole sodium has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacteria, including:

- Haemophilus influenzae

- Neisseria gonorrhoeae

- Proteus mirabilis

- Streptococcus pyogenes

- Streptococcus agalactiae

In addition to its antibacterial activity, this compound has been used in research to study the effects of cephalosporins on phagocyte functions and beta-lactamase stability .

Mechanism of Action

Cefpimizole sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of cell wall synthesis. This leads to cell lysis and death of the bacteria .

Similar Compounds:

- Cefoperazone

- Cefotaxime

- Cefamandole

- Moxalactam

- Piperacillin

Comparison: this compound is unique in its broad-spectrum activity and stability against beta-lactamase enzymes. Compared to other cephalosporins like cefoperazone and cefotaxime, this compound has shown higher efficacy against certain strains of bacteria .

properties

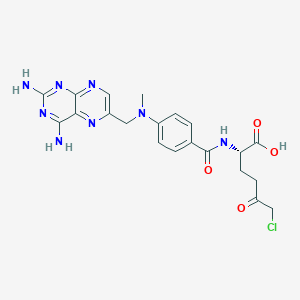

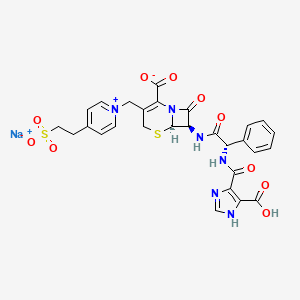

IUPAC Name |

sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUNZNNMKVKUOH-TZVBBFNXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85287-61-2 | |

| Record name | Cefpimizole sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefpimizole sodium and its effect on bacteria?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. [, , , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking in bacterial cell walls. [, ] This disruption of cell wall integrity leads to bacterial cell death.

Q2: How does the in vitro activity of this compound compare to other antibiotics against Haemophilus influenzae?

A2: Studies have shown that this compound demonstrates potent in vitro activity against Haemophilus influenzae isolates, including both beta-lactamase-producing and non-producing strains. [] Its activity is comparable to other third-generation cephalosporins like Cefotaxime and Moxalactam, particularly against beta-lactamase-negative strains. [] Notably, this compound maintains efficacy against beta-lactamase-producing strains, unlike some other beta-lactams like Ampicillin. []

Q3: What is the pharmacokinetic profile of this compound in humans?

A3: this compound exhibits favorable pharmacokinetics after both intramuscular and intravenous administration. [, ] Studies in humans show that it is well-absorbed after intramuscular injection, achieving peak plasma concentrations within 12 hours. [] The drug displays dose-proportional kinetics, with a terminal half-life of approximately 2 hours. [, ] this compound is primarily eliminated through renal excretion, with about 73-83% of the administered dose recovered unchanged in urine. [, ]

Q4: What are the implications of the observed differences in this compound's impact on Vancomycin hydrochloride clearance in rabbits compared to the limited observations in humans?

A5: While rabbit studies indicated decreased Vancomycin clearance with Cefpimizole co-administration, similar effects weren't definitively observed in the limited human study. [, ] This discrepancy highlights the complexities of translating preclinical findings to human clinical settings. Factors like species-specific physiology, disease states (e.g., cancer), and study design limitations could contribute to these differences. Further research, potentially with larger and more diverse human cohorts, is crucial to fully elucidate Cefpimizole's interaction potential with Vancomycin and guide clinical co-administration decisions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.